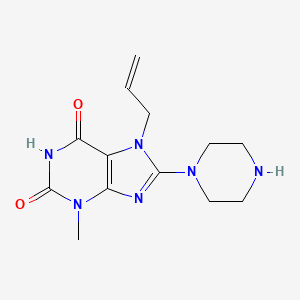

3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione

Vue d'ensemble

Description

3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.

Applications De Recherche Scientifique

Antiviral Activity

- Compounds related to 3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione, specifically diketopiperazine derivatives, have shown modest antiviral activity against influenza A (H1N1) virus (Wang et al., 2013).

Antitumor and Anticancer Properties

- Bisdiketopiperazines, a class closely related to the compound , exhibit antitumor activity against various cancer types including lung carcinoma, leukemia, and breast cancer (Mancilla et al., 2002).

- Piperazine derivatives have been tested for their ability to inhibit the proliferation of K562 cell lines, indicating potential use in leukemia treatment (Saab et al., 2013).

Herbicidal Activity

- Novel 1-phenyl-piperazine-2,6-diones, chemically related to the compound of interest, have shown significant herbicidal activity (Li et al., 2005).

Synthesis of Polyamides

- Piperazine derivatives have been used in the synthesis of polyamides with molecular weights ranging from 2000–6000, indicating their utility in polymer chemistry (Hattori & Kinoshita, 1979).

Luminescent Properties and Photo-induced Electron Transfer

- Piperazine-substituted naphthalimide compounds show distinct luminescent properties and can be used as pH probes, indicating potential applications in sensing technologies (Gan et al., 2003).

Antimicrobial Activity

- Piperazine-linked derivatives of purine have been synthesized as potent inhibitors of Mycobacterium tuberculosis, suggesting applications in treating tuberculosis (Konduri et al., 2020).

Anticonvulsant Activity

- Substituted pyrrolidine-2,5-dione derivatives, structurally related to the compound, have shown potential as anticonvulsant agents, suggesting applications in treating epilepsy (Rybka et al., 2017).

Antiasthmatic Properties

- Certain derivatives have been developed for antiasthmatic activity, demonstrating vasodilatory effects which could be beneficial in asthma treatment (Bhatia et al., 2016).

Propriétés

IUPAC Name |

3-methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O2/c1-3-6-19-9-10(17(2)13(21)16-11(9)20)15-12(19)18-7-4-14-5-8-18/h3,14H,1,4-8H2,2H3,(H,16,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCRPHAIKDDHQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-allyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide](/img/structure/B2375517.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2375518.png)

![4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B2375523.png)

![N-(4-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2375525.png)

![5-chloro-N-({2-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2375528.png)

![N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride](/img/structure/B2375529.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide](/img/structure/B2375535.png)

![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)